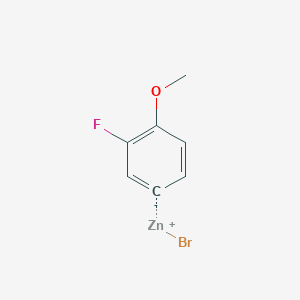
3-Fluoro-4-methoxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-methoxyphenylZinc bromide is an organozinc compound that is widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner. This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which can influence its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methoxyphenylZinc bromide can be synthesized through the reaction of 3-fluoro-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as palladium, to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:
3-Fluoro-4-methoxyphenyl bromide+ZnPd, THF3-Fluoro-4-methoxyphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
3-Fluoro-4-methoxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is a common solvent used in these reactions due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds.
科学的研究の応用
3-Fluoro-4-methoxyphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be employed in the modification of biologically active molecules to study their structure-activity relationships.
Medicine: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Fluoro-4-methoxyphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
類似化合物との比較
Similar Compounds
3-Fluoro-4-methoxyphenylmagnesium bromide: Another organometallic compound with similar reactivity but different metal center.
3-Fluoro-4-methoxyphenylboronic acid: Used in similar coupling reactions but with different reactivity and selectivity.
Uniqueness
3-Fluoro-4-methoxyphenylZinc bromide is unique due to its specific reactivity profile, which is influenced by the presence of both the fluorine atom and the methoxy group on the phenyl ring. This makes it particularly valuable in selective organic transformations where these functional groups play a crucial role.
特性
分子式 |
C7H6BrFOZn |
|---|---|
分子量 |
270.4 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H6FO.BrH.Zn/c1-9-7-5-3-2-4-6(7)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
SQPXBHDXLUWSIG-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=[C-]C=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14899048.png)
![(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B14899052.png)
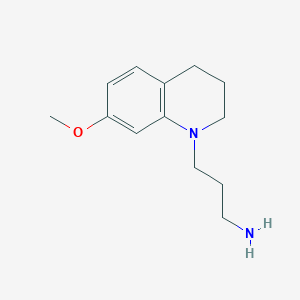

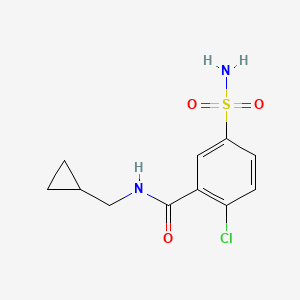
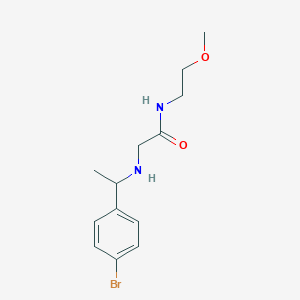
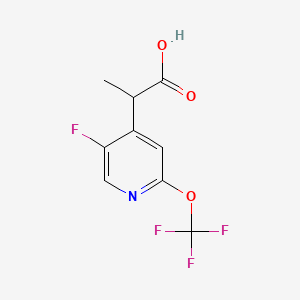

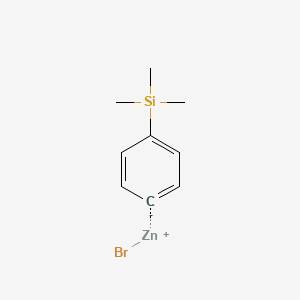

![5-Bromo-1H-imidazo[4,5-b]pyrazine-2(3H)-thione](/img/structure/B14899086.png)
![n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14899098.png)


